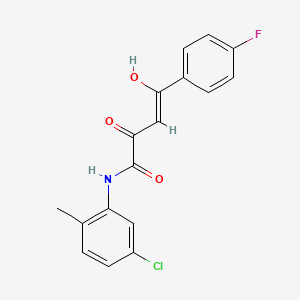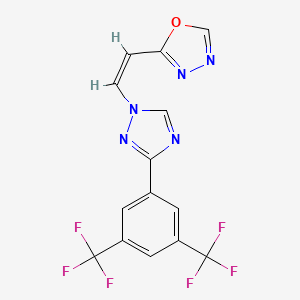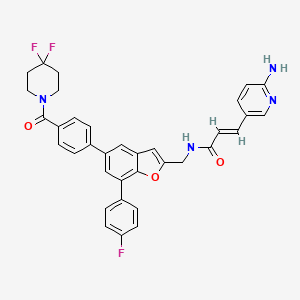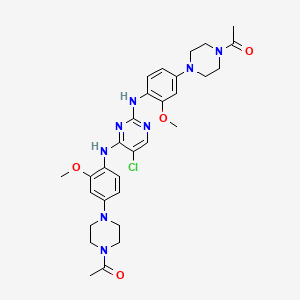
Lachnanthocarpone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lachnanthocarpone is a representative of the 6-oxygenated phenylphenalenones.
Scientific Research Applications
Perinaphthenone Pigments from Lachnanthes Tinctoria
Lachnanthocarpone, a non-glycosidic 9-phenylperinaphthenone, was isolated from the seed capsules of Lachnanthes tinctoria (Haemodoraceae). This discovery contributed to the understanding of perinaphthenone pigments in higher plants, expanding the knowledge of plant-derived pigments (Edwards & Weiss, 1970).
Synthesis of this compound
Research on the synthesis of [phenyl-13C6]this compound, a potential intermediate in the biosynthesis of natural phenylphenalenones, was conducted. This study provided insights into the synthesis methodologies and contributed to the understanding of the biosynthesis of this compound and related compounds (Otálvaro et al., 2004).
Biosynthesis of 9-Phenylphenalenones in Plants
An investigation into the biosynthesis of 9-phenylphenalenones in Haemodoraceae plants suggested a possibly biomimetic synthesis of this compound. This research contributed to the understanding of the unusual biosynthesis pathways of phenylphenalenones in plants (Weiss, 1984).
Dimeric Phenalene Metabolites in Eichhornia Crassipes
The study on Eichhornia crassipes identified monomeric this compound red dimethyl ether and other dimeric compounds, revealing the structural diversity of phenalene metabolites and their occurrence in aquatic plants (Greca et al., 1992).
Tetraoxygenated Phenylphenalenones Biosynthesis
Research on the biosynthesis of tetraoxygenated phenylphenalenones in Wachendorfia thyrsiflora provided insights into the introduction of oxygen functionalities during biosynthesis. This study emphasized the importance of this compound as a biosynthetic precursor in the formation of complex phenylphenalenones (Munde et al., 2013).
properties
CAS RN |
28241-21-6 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 |
IUPAC Name |
5,6-dihydroxy-7-phenylphenalen-1-one |
InChI |
InChI=1S/C19H12O3/c20-15-9-6-12-10-16(21)19(22)18-13(7-8-14(15)17(12)18)11-4-2-1-3-5-11/h1-10,21-22H |
InChI Key |
WROAYZGOYIUREA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)C=CC4=CC(=C3O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Lachnanthocarpone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1,1,3,3,3-Hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B608362.png)
![6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one](/img/structure/B608364.png)


![4,8-Dihydroxy-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione](/img/structure/B608367.png)



